molecular formula C16H18N4O2 B2851777 N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide CAS No. 1396785-60-6

N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide

Cat. No.: B2851777
CAS No.: 1396785-60-6
M. Wt: 298.346
InChI Key: DFHVPKPMGVIKDW-UHFFFAOYSA-N
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Description

N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide is a heterocyclic compound that contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide typically involves the reaction of a pyridazine derivative with morpholine and a phenyl group. One common method includes the use of a pyridazine-3-carboxylic acid derivative, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N-methylmorpholine and aniline under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino or phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyridazine derivatives.

Scientific Research Applications

N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, with possible applications in the treatment of various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-morpholino-pyrimidine: This compound has a similar morpholino group but differs in the core heterocyclic ring.

    Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring, exhibiting different biological activities.

Uniqueness

N-methyl-6-morpholino-N-phenylpyridazine-3-carboxamide is unique due to its specific combination of a pyridazine ring with morpholino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-methyl-6-morpholin-4-yl-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-19(13-5-3-2-4-6-13)16(21)14-7-8-15(18-17-14)20-9-11-22-12-10-20/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHVPKPMGVIKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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